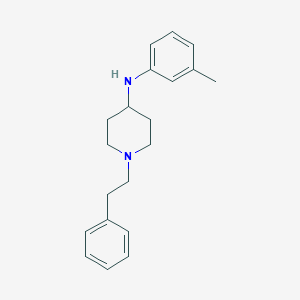
N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine
概要
説明
デスプロピオニルメタメチルフエンタニルは、フェンタニルと構造的に類似した合成オピオイドです。フェンタニル前駆体である4-アニリノ-N-フェネチルピペリジン(4-ANPP)のアナログであり、強力なオピオイドに分類されます。 この化合物は、既知のオピオイドとの構造的類似性から、主に研究および法医学的用途に使用されています .
2. 製法
デスプロピオニルメタメチルフエンタニルの合成には、有機合成法が用いられます。 具体的な合成経路と反応条件は、誤用や化合物の高効力性に対する潜在的なリスクのため、公表されていません . 化合物は主に研究目的で使用されているため、工業的な生産方法も広く普及していません。
準備方法
The synthesis of Despropionyl meta-Methylfentanyl involves organic synthesis methods. The specific synthetic routes and reaction conditions are not publicly disclosed due to the potential for misuse and the compound’s high potency . Industrial production methods are also not widely available, as the compound is primarily used for research purposes.
化学反応の分析
デスプロピオニルメタメチルフエンタニルは、以下の化学反応など、さまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。一般的な試薬には、ハロゲンや水酸化ナトリウムやシアン化カリウムなどの求核剤が含まれます。
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究の用途
デスプロピオニルメタメチルフエンタニルは、特に化学、生物学、医学、法医学の分野における科学研究で広く使用されています。その用途には、以下のようなものがあります。
化学: さまざまなサンプル中のフェンタニルアナログの同定および定量のための分析基準として使用されます。
生物学: オピオイド受容体との相互作用とその生物系への影響について研究されています。
医学: 潜在的な治療用途とその薬理学的特性について調査されています。
科学的研究の応用
Despropionyl meta-Methylfentanyl is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Chemistry: Used as an analytical reference standard for the identification and quantification of fentanyl analogues in various samples.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications and its pharmacological properties.
Forensic Science: Used in the detection and analysis of fentanyl analogues in forensic toxicology
作用機序
デスプロピオニルメタメチルフエンタニルは、Gタンパク質共役受容体と結合したオピオイド受容体と結合することにより効果を発揮します。この結合は、Gタンパク質複合体上のGDPをGTPに交換することを刺激し、アデニル酸シクラーゼの阻害と細胞内cAMPの減少につながります。これにより、サブスタンスP、GABA、ドーパミン、アセチルコリン、ノルアドレナリンなどの侵害受容性神経伝達物質の放出が阻害されます。 さらに、オピオイドはN型電圧依存性カルシウムチャネルを閉鎖し、カルシウム依存性内向き整流カリウムチャネルを開きます。これにより、過分極とニューロンの興奮性の低下が生じます .
類似化合物との比較
デスプロピオニルメタメチルフエンタニルは、以下のフェンタニルアナログなどの他のフェンタニルアナログと構造的に類似しています。
- デスプロピオニルオルトメチルフエンタニル
- デスプロピオニルパラメチルフエンタニル
- デスプロピオニルメタフルオロフェンタニル
- 3-メチルフエンタニル
これらの化合物と比較して、デスプロピオニルメタメチルフエンタニルは、フェニル環上のメチル基の位置によってユニークです。この位置は、結合親和性と効力に影響を与える可能性があります .
特性
IUPAC Name |
N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18/h2-9,16,19,21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWKXTYRMTZUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037103 | |
| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99918-45-3 | |
| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


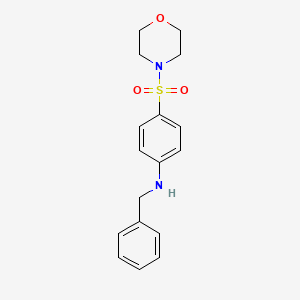
![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)
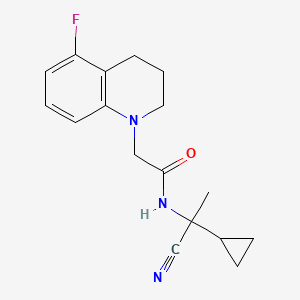
![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-ethyl-6-methylpyrimidine](/img/structure/B2505868.png)
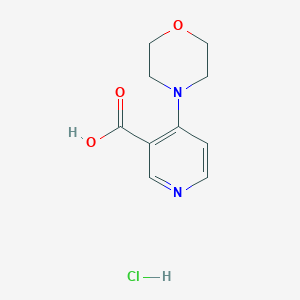
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)
![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)

![(3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2505879.png)
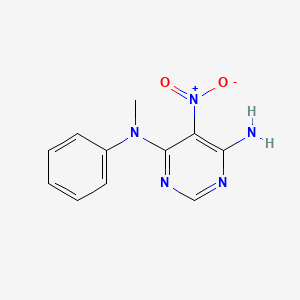
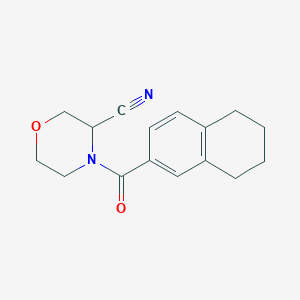
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2505884.png)
![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)
